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molecular formula C8H12N2 B1623353 N-Ethyl-6-methylpyridin-2-amine CAS No. 39179-00-5

N-Ethyl-6-methylpyridin-2-amine

Cat. No. B1623353
M. Wt: 136.19 g/mol
InChI Key: ZUCJRARGRJUOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05753017

Procedure details

To a 3000 ml dry toluene were added 185 g of 60% sodium hydride. A solution of 632 g of 6-ethylamino-2-picoline and 500 ml of toluene was dropwise added at 90° C. over about 2 hours to the resulting dispersion and stirred at 93° C. for additional one hour. Ethyl bromide of 554 g were dropwise added at 90° C. over about 2 hours to the resulting mixture and stirred for additional one hour. The reation mixture was added to 3000 ml of ice water. The organic phase was extracted and the extract was washed two times with water, concentrated and dried. The product obtained above was evaporated under reduced pressure (7 mmHg). Thus, 630 g of 6-diethylamino-2-picoline (bp7 103-108) were obtained.
Quantity
632 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
3000 mL
Type
reactant
Reaction Step Three
Quantity
185 g
Type
reactant
Reaction Step Four
Quantity
3000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([NH:5][C:6]1[N:11]=[C:10]([CH3:12])[CH:9]=[CH:8][CH:7]=1)[CH3:4].[CH2:13](Br)[CH3:14]>C1(C)C=CC=CC=1>[CH2:3]([N:5]([CH2:13][CH3:14])[C:6]1[N:11]=[C:10]([CH3:12])[CH:9]=[CH:8][CH:7]=1)[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
632 g
Type
reactant
Smiles
C(C)NC1=CC=CC(=N1)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br
Step Three
Name
ice water
Quantity
3000 mL
Type
reactant
Smiles
Step Four
Name
Quantity
185 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
93 °C
Stirring
Type
CUSTOM
Details
stirred at 93° C. for additional one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for additional one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted
WASH
Type
WASH
Details
the extract was washed two times with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
above was evaporated under reduced pressure (7 mmHg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N(C1=CC=CC(=N1)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 630 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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